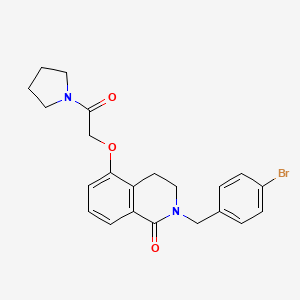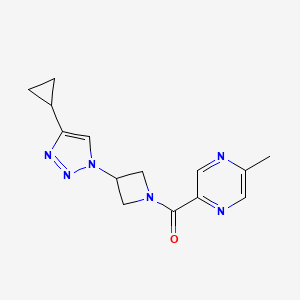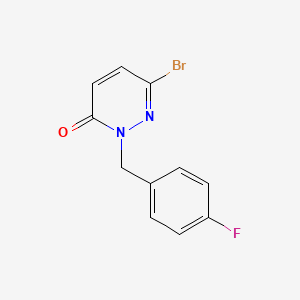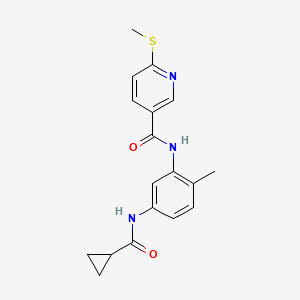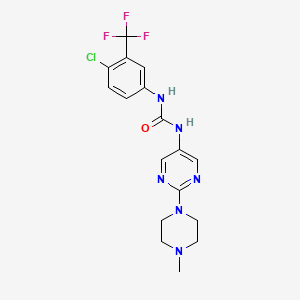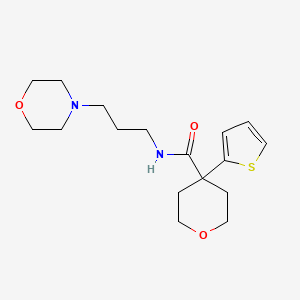
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H23ClN6O4 and its molecular weight is 446.89. The purity is usually 95%.
The exact mass of the compound 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand in Receptor Characterization
One application of a compound structurally related to the requested molecule is as a selective antagonist ligand of A2B adenosine receptors. For example, MRE 2029-F20, which shares some structural similarities, has been used as a radioligand for studying these receptors. This ligand bound to human A2B receptors expressed in CHO cells, showing high affinity and specificity, thus representing a useful tool for the pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).
PET Imaging in Brain Studies
Compounds like 18F-FEAC and 18F-FEDAC, which are structurally related to the requested molecule, have been evaluated for their potential in PET imaging of the monkey brain. They showed high uptake in TSPO-rich organs and were effective in visualizing the increase in TSPO expression in the infarcted rat brain. Their kinetics and tolerance for in vivo metabolism suggest their usefulness in primate imaging studies (Yui et al., 2010).
Neuroprotective and MAO-B Inhibitory Activities
Another related compound, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, was identified as promising for in vivo evaluations due to its low neurotoxicity and high neuroprotection, along with MAO-B inhibitory activity. This discovery is significant for developing treatments targeting neurological disorders (Mitkov et al., 2022).
Antifungal Agents
The 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. These findings highlight the potential of such compounds in developing new antifungal treatments (Bardiot et al., 2015).
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-18-17(19(29)27(20(24)30)10-13-2-4-14(21)5-3-13)26(11-15(22)28)16(23-18)12-25-6-8-31-9-7-25/h2-5H,6-12H2,1H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHUFQBJJQFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)CN4CCOCC4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

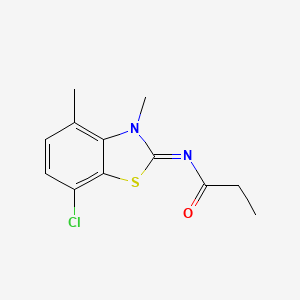

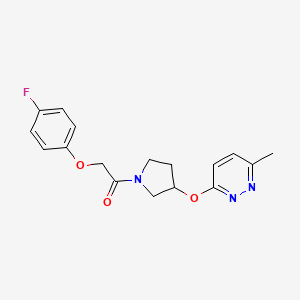
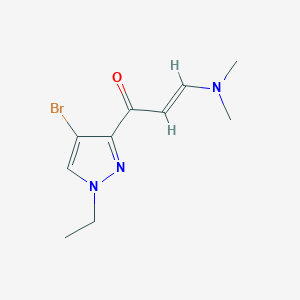
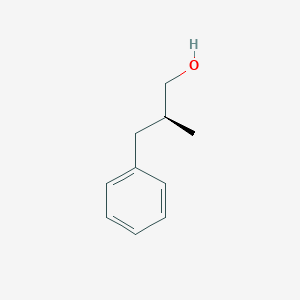
![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2435599.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride](/img/structure/B2435600.png)
